Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Capacity Versus N-Methyl Analog
The introduction of a terminal hydroxyl group dramatically increases the topological polar surface area (TPSA) and adds a hydrogen bond donor (HBD) compared to the N-methyl analog. This is a critical differentiator, as TPSA is inversely correlated with passive membrane permeability and oral bioavailability [1]. The target compound's TPSA is calculated to be 78.4 Ų with 1 HBD, versus 61.7 Ų and 0 HBDs for the methyl analog.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA: 78.4 Ų; HBD Count: 1 |
| Comparator Or Baseline | (2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone; TPSA: 61.7 Ų; HBD Count: 0 |
| Quantified Difference | ΔTPSA = +16.7 Ų; ΔHBD = +1 |
| Conditions | Computational calculation via standard molecular descriptors (e.g., from SMILES: OCCN1CCN(C(=O)c2csc(n2)-c3cc4ccccc4[nH]3)CC1). |
Why This Matters
A higher TPSA and the presence of an HBD significantly reduce passive membrane permeability, making this compound more suitable for target engagement studies where reduced intracellular penetration is desired or for developing peripherally restricted agents.
- [1] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541-553. doi:10.1602/neurorx.2.4.541. View Source
